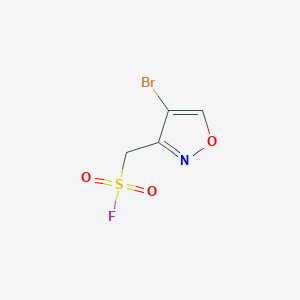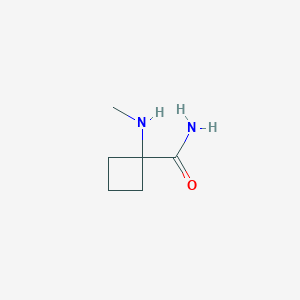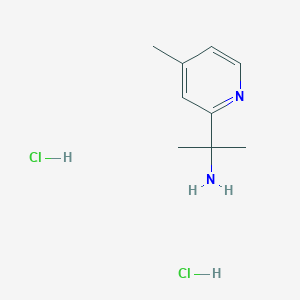
Octyl2-(4-cyanothiophen-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl2-(4-cyanothiophen-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group, a cyanothiophene moiety, and an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl2-(4-cyanothiophen-3-yl)acetate typically involves the esterification of 4-cyanothiophen-3-ylacetic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-cyanothiophen-3-ylacetic acid+octanolacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Octyl2-(4-cyanothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the cyano group to form amines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Amides or esters formed from nucleophilic substitution at the acetate group.
Applications De Recherche Scientifique
Chemistry
In chemistry, Octyl2-(4-cyanothiophen-3-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly esterases. Its ester bond is susceptible to hydrolysis, making it a useful substrate for enzyme assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents
Industry
In the industrial sector, this compound is used in the production of organic electronic materials. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which Octyl2-(4-cyanothiophen-3-yl)acetate exerts its effects depends on its application. In biological systems, the compound may interact with enzymes or receptors through its ester and cyano groups. The thiophene ring can participate in π-π interactions, enhancing binding affinity to target molecules. In materials science, the compound’s ability to form stable films is attributed to its molecular structure, which allows for efficient packing and electronic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, used primarily in flavors and fragrances.
4-cyanothiophen-3-ylacetic acid: The precursor to Octyl2-(4-cyanothiophen-3-yl)acetate, used in organic synthesis.
Octyl cyanoacetate: Another ester with a similar structure, used in organic photovoltaic cells.
Uniqueness
This compound is unique due to the presence of both the cyano group and the thiophene ring. This combination imparts distinct electronic properties, making it suitable for applications in organic electronics and materials science. Additionally, the ester linkage provides a site for further chemical modification, enhancing its versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C15H21NO2S |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
octyl 2-(4-cyanothiophen-3-yl)acetate |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-4-5-6-7-8-18-15(17)9-13-11-19-12-14(13)10-16/h11-12H,2-9H2,1H3 |
Clé InChI |
DFRFOPDYMGWBGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CC1=CSC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
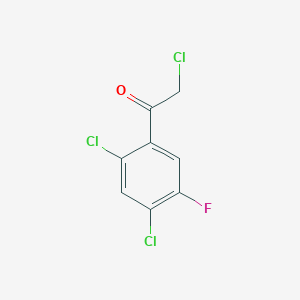
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
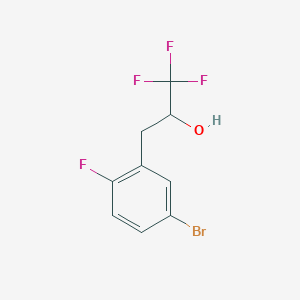
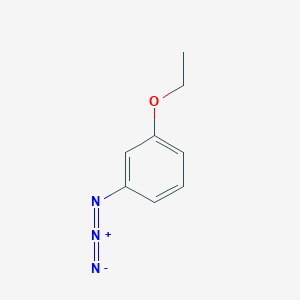
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
